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Compound of Interest

Compound Name: 1,2,4-Tribromobenzene

Cat. No.: B129733 Get Quote

An In-depth Technical Guide to the Spectral Data of 1,2,4-Tribromobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 1,2,4-tribromobenzene. It is intended for

researchers, scientists, and professionals in drug development who utilize these spectroscopic

techniques for structural elucidation and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 1,2,4-Tribromobenzene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1,2,4-tribromobenzene in a deuterated solvent like CDCl₃ reveals

three distinct signals in the aromatic region, corresponding to the three non-equivalent protons

on the benzene ring.
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Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~7.8 Doublet (d) J(H3-H5) ≈ 2

H-5 ~7.4
Doublet of doublets

(dd)

J(H5-H6) ≈ 8, J(H5-

H3) ≈ 2

H-6 ~7.6 Doublet (d) J(H6-H5) ≈ 8

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

the magnetic field strength of the NMR spectrometer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum displays six unique signals, confirming the presence of six chemically

non-equivalent carbon atoms in the 1,2,4-tribromobenzene molecule.

Carbon Atom Chemical Shift (δ, ppm)

C-1 ~124.0

C-2 ~121.5

C-3 ~134.5

C-4 ~118.0

C-5 ~132.0

C-6 ~130.5

Note: These are approximate chemical shift values. The specific values can be influenced by

the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 1,2,4-tribromobenzene exhibits characteristic absorption bands

corresponding to the vibrations of the aromatic ring and the carbon-bromine bonds.
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Frequency (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium

1600-1450 Aromatic C=C Stretch Medium-Strong

~880 and ~810
C-H Bending (out-of-plane) for

1,2,4-trisubstituted benzene
Strong

below 1000 C-Br Stretch Strong

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,2,4-tribromobenzene is characterized by a

prominent molecular ion peak cluster and distinct fragmentation patterns. The presence of

three bromine atoms results in a characteristic isotopic pattern for bromine-containing

fragments (¹⁹Br and ⁸¹Br isotopes are in a ~1:1 ratio).

m/z Fragment Ion Interpretation

312, 314, 316, 318 [C₆H₃Br₃]⁺ Molecular Ion (M⁺) cluster

233, 235, 237 [C₆H₃Br₂]⁺
Loss of one Bromine atom ([M-

Br]⁺)

154, 156 [C₆H₃Br]⁺
Loss of two Bromine atoms

([M-2Br]⁺)

75 [C₆H₃]⁺
Loss of three Bromine atoms

([M-3Br]⁺)

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:
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Weigh approximately 10-20 mg of 1,2,4-tribromobenzene for ¹H NMR, or 50-100 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm

NMR tube to remove any particulate matter.[1]

Cap the NMR tube securely.

Data Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of

scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used

to simplify the spectrum to single lines for each carbon. A larger number of scans is required

due to the lower natural abundance of ¹³C.

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H

and δ 77.16 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Place 1-2 mg of finely ground 1,2,4-tribromobenzene and 100-200 mg of dry, spectroscopy-

grade potassium bromide (KBr) in an agate mortar.[3]

Grind the mixture thoroughly with a pestle for several minutes to ensure a homogenous

dispersion of the sample in the KBr matrix.[4]

Transfer a portion of the powdered mixture into a pellet press die.
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Apply pressure (typically 8-10 tons) using a hydraulic press for a few minutes to form a thin,

transparent or translucent pellet.[5]

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A small amount of 1,2,4-tribromobenzene is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Electron Ionization (EI) is used as the ionization method. The sample molecules in the gas

phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization

and fragmentation.[6]

Data Acquisition:

The resulting ions (molecular ion and fragment ions) are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagram illustrates the workflow for the spectroscopic analysis of 1,2,4-
Tribromobenzene, leading to its structural confirmation.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structural Elucidation
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Confirmed Structure:
1,2,4-Tribromobenzene

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 1,2,4-Tribromobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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